methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,6-dimethyl-3-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate
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Description
Methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,6-dimethyl-3-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate is a useful research compound. Its molecular formula is C20H23N3O4S2 and its molecular weight is 433.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,6-dimethyl-3-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels by this compound affects the GPCR signaling pathways . This can lead to downstream effects such as changes in heart rate and brain activity .
Pharmacokinetics
The ADME properties of this compound have been evaluated in tier 1 DMPK assays . The compound has shown nanomolar potency as a GIRK1/2 activator with improved metabolic stability .
Result of Action
The molecular and cellular effects of the action of this compound include changes in cell excitability due to the activation of GIRK channels . This can lead to physiological effects such as modulation of heart rate and brain activity .
Properties
IUPAC Name |
methyl 3-[1-(1,1-dioxothiolan-3-yl)-4,6-dimethyl-3-thiophen-2-ylpyrazolo[3,4-b]pyridin-5-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2/c1-12-15(6-7-17(24)27-3)13(2)21-20-18(12)19(16-5-4-9-28-16)22-23(20)14-8-10-29(25,26)11-14/h4-5,9,14H,6-8,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXGZPTWKNZHEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C1C(=NN2C3CCS(=O)(=O)C3)C4=CC=CS4)C)CCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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